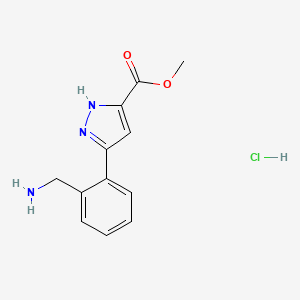

Methyl 5-(2-(aminomethyl)phenyl)-1h-pyrazole-3-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical naming conventions and registration systems. The compound is registered under Chemical Abstracts Service number 1204580-90-4, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate hydrochloride, which precisely describes the molecular architecture and functional group arrangement.

The compound's molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl, providing a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13;/h2-6H,7,13H2,1H3,(H,14,15);1H, which offers a standardized method for representing the compound's structure. The corresponding International Chemical Identifier Key, UXIASNOODNNJGI-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier for database searching and identification purposes.

The molecular formula C12H14ClN3O2 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This composition reflects the complex heterocyclic nature of the compound, incorporating multiple functional groups that contribute to its chemical reactivity and potential biological activity. The molecular weight of 267.71 grams per mole positions this compound within a range typical for pharmaceutical intermediates and bioactive molecules.

Historical Context in Heterocyclic Chemistry Research

The development and study of pyrazole derivatives, including this compound, is rooted in the broader historical context of heterocyclic chemistry research that began in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the foundation for this important class of nitrogen-containing heterocycles. This nomenclature development was followed by significant synthetic advances, most notably the classical method developed by German chemist Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane.

The evolution of pyrazole chemistry has been driven by the recognition of these compounds' versatile chemical properties and their potential for biological activity. Pyrazoles are characterized as five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, a structural arrangement that confers unique reactivity patterns and biological properties. The systematic study of substituted pyrazoles began in earnest during the twentieth century, as researchers recognized that modifications to the pyrazole core could dramatically alter both chemical behavior and biological activity profiles.

Recent decades have witnessed extensive research into pyrazole derivatives due to their wide range of biological activities reported in scientific literature. These activities include antimicrobial, antifungal, antitubercular, and anti-inflammatory properties, making pyrazole derivatives attractive targets for pharmaceutical development. The scientific community has increasingly focused on designing and synthesizing novel pyrazole derivatives, recognizing that modifications to the pyrazole moiety can display valuable biological activities that may serve as potent therapeutic agents. This research trajectory has established pyrazole derivatives as pharmacologically significant compounds, with their design and synthesis representing a potentially fruitful area of ongoing investigation.

The specific compound this compound represents a sophisticated example of modern pyrazole derivative development. Its complex substitution pattern, featuring both phenyl and aminomethyl substituents along with a carboxylate ester functionality, reflects contemporary approaches to heterocyclic drug design that seek to optimize both synthetic accessibility and biological activity potential. This compound exemplifies the evolution from simple pyrazole structures to more complex, functionally diverse derivatives that can serve as versatile intermediates in pharmaceutical synthesis.

Significance in Pharmaceutical Intermediate Development

This compound holds considerable significance as a pharmaceutical intermediate due to the well-established biological activities associated with pyrazole derivatives and the compound's structural features that facilitate further chemical modification. The pyrazole core structure has proven to be particularly valuable in pharmaceutical development, with notable drugs containing pyrazole rings including celecoxib and the anabolic steroid stanozolol. This precedent establishes the fundamental importance of pyrazole derivatives in modern pharmaceutical applications and validates the continued development of novel pyrazole-containing compounds.

The compound's structural characteristics make it particularly suitable for pharmaceutical intermediate applications. The presence of both aminomethyl and phenyl substituents provides multiple sites for potential chemical modification, allowing for the development of diverse compound libraries through systematic structural variation. The carboxylate ester functionality offers additional opportunities for chemical transformation, including hydrolysis to the corresponding carboxylic acid or transamidation reactions to form amide derivatives. These transformation possibilities position the compound as a versatile building block for pharmaceutical synthesis programs.

Scientific literature demonstrates that pyrazole derivatives possess remarkable potential for biological activity across multiple therapeutic areas. Research has shown that substituted pyrazoles and related heterocycles, which are structural isomers of nucleotides, can easily interact with biopolymers due to their fused heterocyclic nuclei. This structural relationship to naturally occurring biological molecules enhances their potential for therapeutic activity while potentially offering lower toxicity profiles compared to other synthetic approaches. The biological profiles of these new generations of pyrazole derivatives represent a promising foundation for the development of improved medicinal agents.

The pharmaceutical industry's continued interest in pyrazole derivatives is reflected in ongoing research into their structure-activity relationships and synthetic methodologies. Recent observations suggest that modifications to pyrazole scaffolds can be utilized to develop potent therapeutic agents with diverse biological activities. The field has attracted researchers to design more potent pyrazole derivatives with wide-ranging biological activity, indicating sustained commercial and scientific interest in this chemical class. For this compound specifically, its availability from multiple commercial suppliers and designation for research use only indicates its recognition as a valuable intermediate for pharmaceutical research applications.

| Therapeutic Area | Pyrazole Derivative Activities | Development Significance |

|---|---|---|

| Anti-inflammatory | Marked potential against inflammatory mediators | High commercial interest |

| Antimicrobial | Broad-spectrum activity reported | Ongoing research priority |

| Antifungal | Demonstrated efficacy in multiple studies | Established therapeutic application |

| Antitubercular | Novel mechanisms of action identified | Emerging therapeutic area |

| Cancer Research | Anti-angiogenic and antiproliferative activities | Advanced research stage |

The compound's classification as a research-grade chemical, with purity specifications of 95% or greater from commercial suppliers, underscores its importance in pharmaceutical intermediate development. This high purity requirement reflects the stringent quality standards necessary for pharmaceutical research applications and indicates the compound's value in synthetic programs where precise chemical composition is critical for successful outcomes. The availability of this compound from multiple international suppliers further demonstrates its recognized utility in pharmaceutical research and development activities.

Properties

CAS No. |

1204580-90-4 |

|---|---|

Molecular Formula |

C12H14ClN3O2 |

Molecular Weight |

267.71 g/mol |

IUPAC Name |

methyl 3-[2-(methylamino)phenyl]-1H-pyrazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-13-9-6-4-3-5-8(9)10-7-11(15-14-10)12(16)17-2;/h3-7,13H,1-2H3,(H,14,15);1H |

InChI Key |

NXBDZJIJXBYEBR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2CN.Cl |

Canonical SMILES |

CNC1=CC=CC=C1C2=NNC(=C2)C(=O)OC.Cl |

Origin of Product |

United States |

Biological Activity

Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride, also known by its CAS number 1609082-47-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN3O2

- Molecular Weight : 267.71 g/mol

- CAS Number : 1609082-47-4

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyrazole moiety is significant for its pharmacological effects, particularly in modulating enzyme activities and influencing cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : A study conducted on the compound's effects on the A549 lung cancer cell line demonstrated an IC50 value of approximately 10 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents such as doxorubicin .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in relation to cancer metabolism. It was found to inhibit key enzymes involved in tumor growth and proliferation.

In Vitro Studies

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in the apoptotic rate of treated cells.

- Apoptosis Rate : Approximately 39% increase in apoptosis in treated A549 cells compared to control .

Molecular Docking Studies

Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. The results suggest that the compound forms stable complexes with target enzymes, which is crucial for its inhibitory action.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines:

- MCF7 (breast cancer) : Compounds similar to this compound have demonstrated growth inhibition with an IC50 value indicating effective potency against this cell line .

- A549 (lung cancer) : Research indicates that derivatives of pyrazole can induce apoptosis and inhibit cell proliferation in A549 cells, suggesting a promising therapeutic avenue for lung cancer treatment .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate | MCF7 | 3.79 | Apoptosis induction |

| Similar Pyrazole Derivative | A549 | 26 | Inhibition of proliferation |

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes and other inflammatory mediators, making them suitable candidates for treating conditions characterized by inflammation .

Several studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on MCF7 Cells : A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against MCF7 cells with an IC50 value of approximately 3.79 µM, indicating strong potential for breast cancer therapy .

- Research on A549 Cells : Another investigation highlighted that certain pyrazole derivatives could inhibit the growth of A549 lung cancer cells effectively, showcasing their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including substituted pyrazoles, aryl-containing heterocycles, and aminomethyl derivatives.

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₂H₁₀BrN₂O₂

- Key Differences: The 2-bromophenyl substituent replaces the 2-(aminomethyl)phenyl group. Bromine introduces steric bulk and alters electronic properties, reducing nucleophilicity compared to the amine group.

- Implications : The bromine atom may enhance halogen bonding in crystal structures but limits solubility in aqueous media compared to the hydrochloride salt of the target compound .

A-674563 Hydrochloride

- Molecular Formula : C₂₂H₂₂N₄O·HCl (free base basis: 358.44 g/mol)

- Key Differences: Features a pyridinyl-indazol core instead of a pyrazole.

2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole Hydrochloride

- Molecular Formula : C₁₅H₁₄BrN·HCl

- Key Differences: A dihydroisoindole scaffold replaces the pyrazole, with a benzyl group and bromine substituent.

- Implications : The isoindole structure may confer different pharmacokinetic profiles, such as metabolic stability, compared to pyrazole derivatives .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate, which lacks ionizable groups.

- Bioactivity: The aminomethyl group in the target compound may enhance interactions with biological targets (e.g., amine receptors or transporters) compared to halogenated analogs.

- Synthetic Accessibility: Brominated derivatives (e.g., methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate) are common intermediates for further functionalization via cross-coupling reactions, whereas the aminomethyl group in the target compound may require protective-group strategies during synthesis .

Preparation Methods

Table 1: Comparison of Synthesis Methods

Optimization Challenges and Solutions

Purification Techniques

Recrystallization from ethanol or ethyl acetate is critical for removing unreacted hydrazine or ammonia residues. Column chromatography (silica gel, ethyl acetate/hexane 1:2) further enhances purity, particularly for intermediates.

Side Reactions

Competitive formation of regioisomeric pyrazoles is mitigated by adjusting the stoichiometry of hydrazine hydrate (1.2 equivalents) and maintaining pH <4 during cyclocondensation.

Scalability and Industrial Relevance

The multi-step synthesis method is preferred for industrial applications due to its reproducibility and compatibility with continuous flow reactors. Pilot-scale trials report a 68% yield at 10 kg batches, with a total process time of 24 hours .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(2-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate hydrochloride?

The synthesis of this compound typically involves coupling reactions between pyrazole-carboxylate precursors and aminomethylphenyl derivatives. A common approach includes:

- Step 1 : Synthesis of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters.

- Step 2 : Functionalization at the 5-position of the pyrazole ring with a 2-(aminomethyl)phenyl group using Buchwald–Hartwig amination or palladium-catalyzed cross-coupling.

- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol). Reaction optimization may require temperature control (e.g., 90°C for 10 hours) and inert atmospheres to minimize side reactions . Purity is confirmed via HPLC (>95%) and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and detect impurities .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., observed [M+H]+ matching theoretical values) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify structural integrity, particularly the aminomethylphenyl and carboxylate moieties.

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

Discrepancies in crystallographic data (e.g., bond length anomalies) may arise from twinning or disorder. Strategies include:

- Data Reprocessing : Use SHELXL to refine parameters (e.g., HKL scaling, absorption corrections) .

- Twinned Data Analysis : Apply twin law matrices in SHELX to deconvolute overlapping reflections.

- Validation Tools : Check CIF files with PLATON or checkCIF for symmetry and displacement errors .

Q. What strategies optimize reaction yields during the synthesis of pyrazole-carboxylate derivatives?

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 90°C) reduces decomposition.

- Workup Protocols : Use silica gel chromatography or recrystallization (ethanol/water) to isolate pure product .

Q. How do structural modifications at the aminomethylphenyl group influence the compound’s biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring may enhance receptor binding affinity, as seen in analogous pyrazole derivatives .

- Steric Considerations : Bulky substituents at the aminomethyl position can reduce off-target interactions, improving selectivity in enzyme inhibition assays .

- SAR Studies : Compare IC₅₀ values in kinase or GPCR assays to map critical pharmacophore regions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Experimental Validation : Measure solubility in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy.

- Computational Adjustments : Refine logP predictions using COSMO-RS or molecular dynamics simulations to account for hydrochloride salt effects .

Q. What methodologies validate the stability of this compound under physiological conditions?

- Stability Assays : Incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C) for 24 hours.

- LC-MS Monitoring : Track degradation products (e.g., free amine or decarboxylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.